促性腺激素释放激素

概述

描述

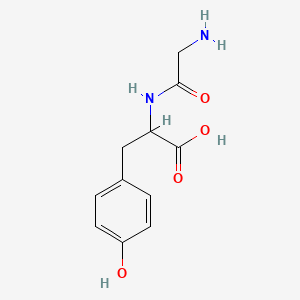

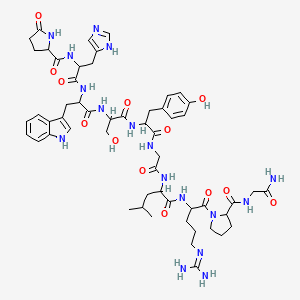

促性腺激素释放激素 (Gonadorelin) 是一种合成十肽,模拟天然存在的促性腺激素释放激素 (GnRH)。它主要用于生育医学以及治疗诸如闭经和性腺功能减退等疾病 。 促性腺激素释放激素刺激垂体前叶释放黄体生成素 (LH) 和卵泡刺激素 (FSH) .

科学研究应用

促性腺激素释放激素具有广泛的科学研究应用:

化学: 用作肽合成研究中的模型化合物.

生物学: 有助于了解生殖激素的调节.

医学: 用于诊断和治疗原发性下丘脑性闭经、性腺功能减退症和不孕症等疾病.

工业: 用于诊断试剂盒和治疗制剂的生产.

作用机制

生化分析

Biochemical Properties

Gonadorelin interacts with the GnRH receptor on the anterior pituitary gland . The binding of Gonadorelin to its receptor stimulates the synthesis and release of the gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These interactions are essential for the regulation of the reproductive system.

Cellular Effects

Gonadorelin has significant effects on various types of cells and cellular processes. It influences cell function by triggering the release of FSH and LH from the anterior pituitary . These hormones then regulate the function of the gonads, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Gonadorelin exerts its effects at the molecular level primarily by stimulating the synthesis and release of LH from the anterior pituitary gland . It also increases the production and release of FSH, but to a lesser degree . These effects are achieved through the binding of Gonadorelin to the GnRH receptor, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The effects of Gonadorelin change over time in laboratory settings. Its short half-life requires the use of infusion pumps for clinical use

Dosage Effects in Animal Models

In animal models, the effects of Gonadorelin vary with different dosages. For instance, in rats, an ED50 of about 80 ng/animal was derived, and the full effective dose was estimated to be 150-200 ng/animal . In cattle, the increase in plasma LH and FSH occurs in all stages of the oestrous cycle .

Metabolic Pathways

Gonadorelin is involved in the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . It interacts with the GnRH receptor, leading to the release of FSH and LH, which then regulate the function of the gonads .

准备方法

促性腺激素释放激素采用固相肽合成 (SPPS) 方法合成,该方法允许氨基酸顺序添加到不断增长的肽链上 。该过程通常涉及以下步骤:

起始材料: Fmoc-D-Ala-Wang 树脂用作起始树脂载体.

偶联: 树脂与活化保护的氨基酸溶液反应形成肽键.

裂解和纯化: 肽从树脂中裂解并使用高效液相色谱 (HPLC) 纯化.

化学反应分析

促性腺激素释放激素经历各种化学反应,包括:

水解: 促性腺激素释放激素通过水解代谢.

氧化和还原: 这些反应不太常见,但可能在特定条件下发生。

这些反应中常用的试剂包括酸、碱和特定酶。 从这些反应中形成的主要产物通常是较小的肽片段或氨基酸 .

相似化合物的比较

促性腺激素释放激素通常与其他 GnRH 类似物和肽进行比较,例如:

Kisspeptin: 调节 GnRH 的脉冲式分泌并影响 LH 和 FSH 的释放.

曲普瑞林: 另一种用于类似治疗目的的 GnRH 类似物.

人绒毛膜促性腺激素 (hCG): 用于周期后治疗和排卵诱导.

属性

IUPAC Name |

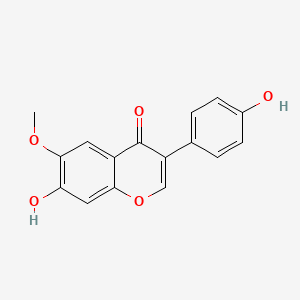

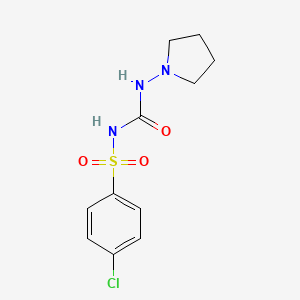

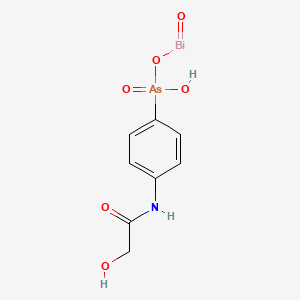

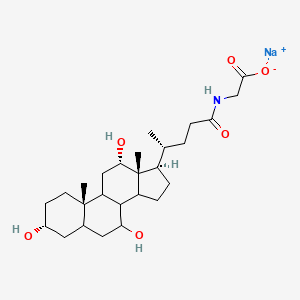

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

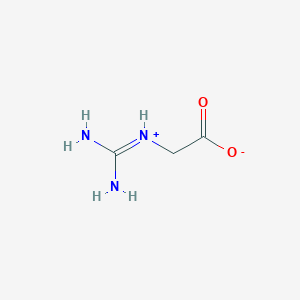

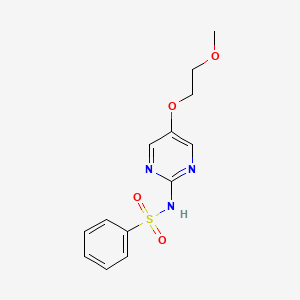

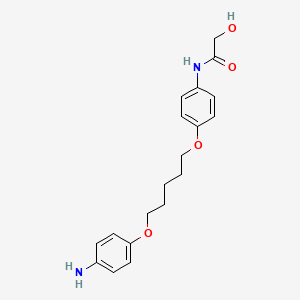

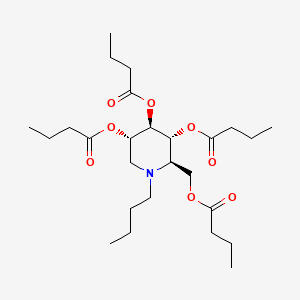

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-02 g/L | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

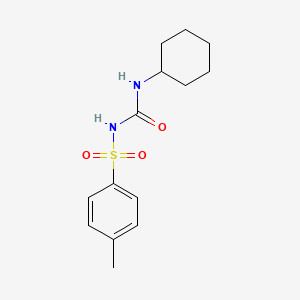

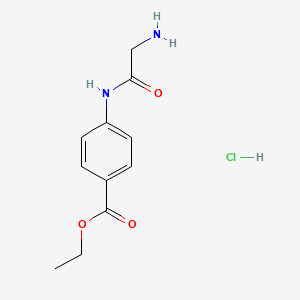

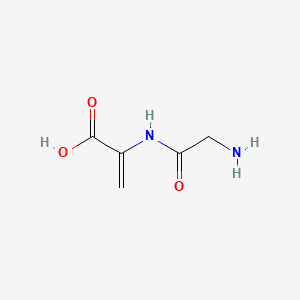

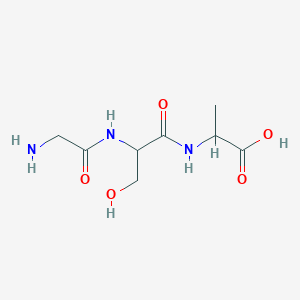

Feasible Synthetic Routes

Q1: How does Gonadorelin interact with its target and what are the downstream effects?

A1: Gonadorelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH). [] It acts as an agonist at the GnRH receptor in the anterior pituitary gland. [] Binding of Gonadorelin to this receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ] These hormones play crucial roles in regulating reproductive processes, including ovulation and spermatogenesis. []

Q2: What is the molecular formula and weight of Gonadorelin?

A2: Gonadorelin has the molecular formula C55H75N17O13 and a molecular weight of 1182.3 g/mol. []

Q3: Is there spectroscopic data available for Gonadorelin?

A3: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like mass spectrometry (LC-MS, FAB-MS) have been employed to identify Gonadorelin and its degradation products. [, ]

Q4: What is known about the stability of Gonadorelin in aqueous solutions?

A4: Gonadorelin exhibits degradation in aqueous solutions, influenced by factors like pH, temperature, and ionic strength. [] Its stability is highest at a pH of 5-5.5. [] Degradation pathways include deamidation, hydrolysis, debutylation, and epimerization. [, ]

Q5: How does the formulation of Gonadorelin impact its stability?

A5: The provided research highlights the importance of formulation for Gonadorelin stability. Lyophilized Gonadorelin acetate demonstrates superior stability compared to the hydrochloride salt. [] Research is ongoing to develop formulations with enhanced stability and bioavailability. []

Q6: How do structural modifications of Gonadorelin affect its activity and potency?

A6: Research into Gonadorelin analogues like buserelin, goserelin, and triptorelin reveals the impact of structural changes on degradation pathways and potentially on receptor binding affinity. [] Specific modifications influence the susceptibility to deamidation, debutylation, and hydrolysis. []

Q7: What is the relationship between Gonadorelin dose and LH release?

A7: Studies using bovine anterior pituitary cell cultures indicate a dose-dependent increase in LH secretion with increasing Gonadorelin concentrations. [] This underscores the compound's ability to stimulate LH release in a controlled manner. []

Q8: Does the administration route of Gonadorelin influence its effects?

A8: Comparing intramuscular, intravaginal, and subcutaneous routes of Gonadorelin administration reveals varying efficacies in inducing ovulation and LH release in different animal models. [, , , , ] This highlights the importance of route optimization for desired therapeutic outcomes. [, , , , ]

Q9: What in vitro models have been used to study Gonadorelin's effects?

A9: Bovine anterior pituitary cell cultures provide a valuable in vitro model to study Gonadorelin's effects on LH and FSH secretion in a controlled environment. [] This approach enables researchers to investigate dose-responses and cellular mechanisms. []

Q10: What animal models have been employed in Gonadorelin research?

A10: A range of animal models, including cattle, mares, sheep, goats, rabbits, and llamas, have been used to investigate Gonadorelin's effects on reproductive processes like ovulation, luteal development, and pregnancy rates. [, , , , , , , , , , , ] These models help bridge the gap between in vitro findings and clinical applications. [, , , , , , , , , , , ]

Q11: What is known about the safety profile of Gonadorelin?

A11: While generally considered safe, rare cases of anaphylaxis following Gonadorelin administration have been reported. [] This underscores the need for caution and appropriate medical supervision during its use. []

Q12: What analytical methods are employed to quantify Gonadorelin?

A12: High-performance liquid chromatography (HPLC) plays a crucial role in determining the purity and stability of Gonadorelin in various formulations. [] Mass spectrometry techniques, including LC-MS and FAB-MS, are instrumental in identifying Gonadorelin and characterizing its degradation products. [, ] Radioimmunoassay (RIA) is another technique employed to measure hormone levels, such as testosterone, in response to Gonadorelin treatment. []

Q13: Are there alternatives to Gonadorelin for inducing ovulation?

A13: Research explores alternative approaches for ovulation induction, including natural mating and the use of other hormones like equine chorionic gonadotropin (eCG). [, ] Comparing the efficacy and practicality of these methods is crucial for optimizing reproductive management strategies. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。